molecular formula C27H28N2O5S B2638044 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 847487-30-3

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2638044
CAS RN: 847487-30-3
M. Wt: 492.59
InChI Key: JNVUPRITSOKUQN-UHFFFAOYSA-N
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Description

The compound contains a 1,4-thiazepine ring, which is a seven-membered heterocyclic compound with a nitrogen replacing a carbon . It also has methoxy and ethoxy substituents, which are ether functional groups, and an acetamide group, which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of a new benzothiazepine derivative, illustrating the methodology for creating complex molecules that could have pharmacological applications (C. T. Nguyen, H. Bui, D. H. Nguyen, 2018). The structural determination of such compounds is crucial for understanding their potential interactions with biological targets.

Antimicrobial Evaluation

  • Research on benzothiazepines and related structures has shown that these compounds exhibit significant antimicrobial activity. For example, a series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mahendra Kumar et al., 2013).

Antitumor Activity

  • Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic rings, and evaluated them for antitumor activity against a range of human tumor cell lines. This research indicates the promise of benzothiazepines and related compounds in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Anti-Inflammatory and Analgesic Activities

  • Compounds similar to the one have also been investigated for their analgesic and anti-inflammatory activities, providing insights into their potential therapeutic applications. For instance, a study reported the synthesis and evaluation of derivatives showing comparable effects to known analgesic and anti-inflammatory drugs (A. S. Yusov et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with a similar structure to this one, like certain 1,4-benzodiazepine-2-ones, have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-34-21-11-7-5-9-19(21)28-26(30)17-29-20-10-6-8-12-24(20)35-25(16-27(29)31)18-13-14-22(32-2)23(15-18)33-3/h5-15,25H,4,16-17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVUPRITSOKUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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